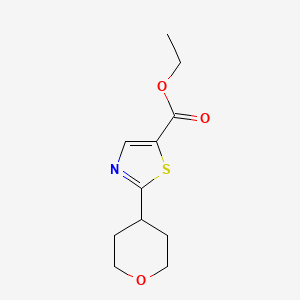
Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxylate is a chemical compound that features a thiazole ring substituted with an ethyl ester group and a tetrahydro-2H-pyran-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxylate typically involves the reaction of a thiazole derivative with an appropriate esterifying agent. One common method involves the use of ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester group. The tetrahydro-2H-pyran-4-yl group can be introduced through a nucleophilic substitution reaction using a suitable pyran derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification and substitution reactions, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The ester group may facilitate the compound’s entry into cells, where it can exert its effects on intracellular pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler compound with a similar pyran ring structure.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Ethyl esters: Compounds with similar ester functional groups but different core structures.
Uniqueness
Ethyl 2-(tetrahydro-2H-pyran-4-yl)thiazole-5-carboxylate is unique due to the combination of its thiazole ring, tetrahydro-2H-pyran-4-yl group, and ethyl ester group. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds .
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
ethyl 2-(oxan-4-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H15NO3S/c1-2-15-11(13)9-7-12-10(16-9)8-3-5-14-6-4-8/h7-8H,2-6H2,1H3 |
InChI Key |
VTAMMCKMOVNFJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















